![molecular formula C42H46F2N12O8 B13508343 6-[4-(4-{4-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}piperazin-1-yl)-4-oxobutanamido]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide](/img/structure/B13508343.png)
6-[4-(4-{4-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}piperazin-1-yl)-4-oxobutanamido]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-[4-(4-{4-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}piperazin-1-yl)-4-oxobutanamido]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide” is a complex organic molecule It features multiple functional groups, including benzodiazole, morpholine, triazine, piperazine, and isoindoline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and the assembly of the overall molecular structure. Typical synthetic routes may include:
- Formation of the benzodiazole ring through cyclization reactions.
- Introduction of the difluoromethyl group via halogenation or fluorination reactions.
- Construction of the triazine ring using condensation reactions.
- Attachment of the morpholine and piperazine rings through nucleophilic substitution reactions.
- Coupling of the various fragments using amide bond formation reactions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of reaction conditions to maximize yield and purity. This might involve:
- Use of high-throughput screening to identify optimal catalysts and solvents.
- Implementation of continuous flow chemistry to enhance reaction efficiency.
- Application of purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the benzodiazole or morpholine rings.
Reduction: Reduction of the triazine ring or other nitrogen-containing groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution reagents like halogens (chlorine, bromine) or organometallic compounds.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: As a potential therapeutic agent for targeting specific diseases.
Industry: As a precursor for the production of advanced materials or pharmaceuticals.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific molecular targets and pathways. Potential mechanisms might include:
Binding to enzymes or receptors: Inhibiting or activating their function.
Interacting with nucleic acids: Modulating gene expression or protein synthesis.
Disrupting cellular processes: Affecting cell signaling, metabolism, or division.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other benzodiazole, triazine, or piperazine derivatives. Examples could be:
Benzodiazole derivatives: Known for their biological activity and use in pharmaceuticals.
Triazine derivatives: Commonly used in herbicides and other agrochemicals.
Piperazine derivatives: Widely used in medicinal chemistry for their diverse pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups and its potential for diverse applications. Its complex structure allows for specific interactions with biological targets, making it a valuable tool for scientific research and potential therapeutic development.
Propriétés
Formule moléculaire |
C42H46F2N12O8 |
|---|---|
Poids moléculaire |
884.9 g/mol |
Nom IUPAC |
6-[[4-[4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazin-1-yl]-4-oxobutanoyl]amino]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hexanamide |
InChI |
InChI=1S/C42H46F2N12O8/c43-35(44)36-47-26-8-3-4-10-28(26)55(36)42-50-40(49-41(51-42)54-21-23-64-24-22-54)53-19-17-52(18-20-53)33(60)15-14-30(57)45-16-5-1-2-11-31(58)46-27-9-6-7-25-34(27)39(63)56(38(25)62)29-12-13-32(59)48-37(29)61/h3-4,6-10,29,35H,1-2,5,11-24H2,(H,45,57)(H,46,58)(H,48,59,61) |
Clé InChI |
MKRKZQMIXDTHOO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCNC(=O)CCC(=O)N4CCN(CC4)C5=NC(=NC(=N5)N6C7=CC=CC=C7N=C6C(F)F)N8CCOCC8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


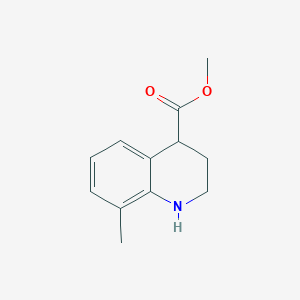
![Bis[5-(trifluoromethyl)thiophen-3-yl]ethane-1,2-dione](/img/structure/B13508276.png)
![3-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride](/img/structure/B13508281.png)
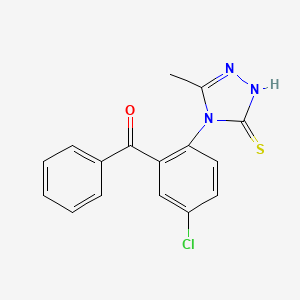
![Methyl4-[amino(phenyl)methyl]benzoate](/img/structure/B13508309.png)
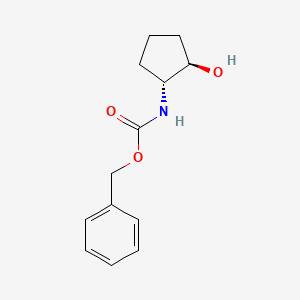
![[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]carbamic acid benzyl ester](/img/structure/B13508321.png)
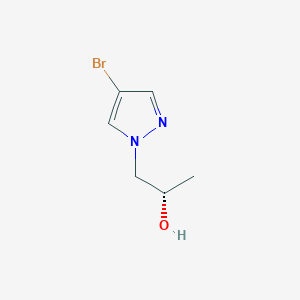
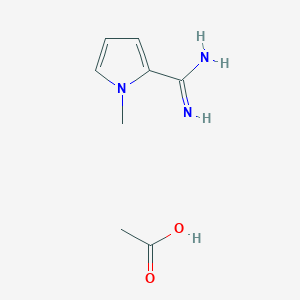

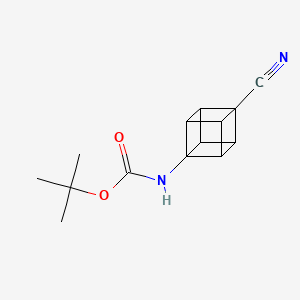
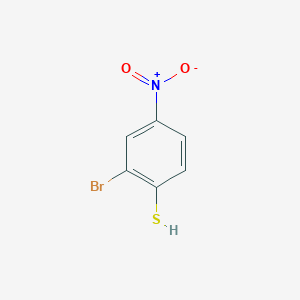
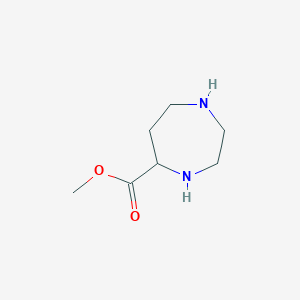
![3-Amino-2-[(4-tert-butylphenyl)methyl]propyl 2,2-dimethylpropanoate hydrochloride](/img/structure/B13508368.png)
